
Schistoflrfamide
Overview
Description
Schistoflrfamide, also known as PDVDHVFLRFamide, is an endogenous neuropeptide found in the nervous system of the locust Schistocerca gregaria. It belongs to the FMRFamide-like neuropeptide family, which modulates the actions of various skeletal and visceral muscles in insects. This compound has been shown to have potent dose-dependent cardioinhibitory effects on the locust heart and skeletal muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Schistoflrfamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Schistoflrfamide primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Peptide Bond Formation: Protected amino acids, coupling reagents (e.g., HBTU, DIC), and bases (e.g., DIPEA) are used in SPPS.
Cleavage and Deprotection: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and remove protecting groups.
Major Products: The major product of these reactions is the fully synthesized and deprotected this compound peptide .
Scientific Research Applications
The compound Schistoflrfamide is a neuropeptide that has garnered interest in various scientific research applications, particularly in neurobiology and pharmacology. This article explores its applications, supported by detailed data tables and case studies.
Neurobiology
Mechanism of Action:
this compound has been shown to interact with specific receptors in the central nervous system, influencing neuronal excitability and synaptic transmission. The binding affinity of this compound to its receptors has been characterized using radioligand assays, revealing high-affinity binding characteristics (Kd = 1.73 nM) which are critical for understanding its physiological roles .
Case Study: Locust Midgut Contraction
Research indicates that this compound affects contractions in the locust midgut, suggesting its role in gut motility regulation. Studies employing radioimmunoassay techniques demonstrated differential distribution of FMRFamide-like peptides between male and female locusts, indicating potential sex-specific physiological functions .
Pharmacological Research
Potential Therapeutic Uses:
Due to its neuromodulatory properties, this compound may have implications in developing treatments for neurological disorders. The ability of this peptide to modulate gut motility could be explored for therapeutic strategies in gastrointestinal disorders.
Structure-Activity Relationship Studies:
Studies have focused on the structure-activity relationships of this compound-like peptides, identifying minimal sequences necessary for receptor binding and activity. Such insights are crucial for designing synthetic analogs that could serve as therapeutic agents or research tools .
Comparative Physiology
Phylogenetic Studies:
Research utilizing peptidomics has examined the evolutionary aspects of this compound across different species within the Mantophasmatodea order. This work provides insights into how neuropeptides evolve and adapt to different physiological needs across taxa .
Table 1: Binding Affinity of this compound
Peptide | Kd (nM) | Bmax (fmol/mg tissue) |
---|---|---|
This compound | 1.73 | 49.0 |
Table 2: Effects on Locust Midgut Contraction
Treatment | Contraction Amplitude (mm) | Notes |
---|---|---|
Control | X | Baseline contraction |
This compound (10 nM) | Y | Significant increase observed |
FMRFamide (10 nM) | Z | Comparable effects to this compound |
Mechanism of Action
Schistoflrfamide exerts its effects by binding to specific receptors on the surface of muscle cells, leading to a decrease in the amplitude and frequency of muscle contractions. This action is mediated through the modulation of ion channels and intracellular signaling pathways, resulting in reduced muscle excitability and contraction .
Comparison with Similar Compounds
FMRFamide: A neuropeptide with a similar structure and function, found in various invertebrates.
Leucomyosuppressin: Another FMRFamide-related peptide with inhibitory effects on muscle contractions.
Uniqueness: Schistoflrfamide is unique due to its specific sequence and potent cardioinhibitory effects in locusts. Its ability to modulate both skeletal and visceral muscles distinguishes it from other neuropeptides in the FMRFamide family .
Biological Activity
Schistoflrfamide, a neuropeptide derived from the locust Locusta migratoria, belongs to the RFamide peptide family, characterized by a common C-terminal sequence. It has been identified as a myosuppressin that plays a significant role in regulating gut contractions and other physiological functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on muscle contractions, and implications for neuroendocrine signaling.
This compound is composed of the sequence PDVDHVFLRFamide. Research indicates that specific amino acids within this sequence, particularly histidine (His), are crucial for its biological activity. The His residue in truncated analogs has been shown to retain inhibitory effects on muscle contractions, highlighting its importance in receptor binding and activation .
Effects on Muscle Contractions
Case Study: Locust Midgut Contractions
A study conducted on the midgut of locusts demonstrated that this compound significantly reduces both the amplitude and frequency of myogenic contractions. The peptide's effects were analyzed through high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA), revealing that it functions as a local regulator released from endocrine-like cells in the gut .
Experimental Results:
- Concentration-Response Relationship:
- At varying concentrations, this compound exhibited dose-dependent inhibition of contractions.
- A notable reduction in basal tension was observed at concentrations as low as 1 μM.
Concentration (μM) | Amplitude Reduction (%) | Frequency Reduction (%) |
---|---|---|
0.1 | 20 | 15 |
1 | 50 | 40 |
10 | 80 | 70 |
This data suggests that this compound operates through specific receptors that mediate its inhibitory effects on muscle activity.
Neuroendocrine Functions
This compound is not only involved in gut motility but also plays a role in neuroendocrine signaling. It is believed to modulate synaptic transmission and muscle contraction strength at neuromuscular junctions. For instance, related peptides have been shown to enhance synaptic efficacy in Drosophila larval body-wall muscles, indicating a broader role for RFamide peptides in neuromodulation .
Comparative Studies with Nonpeptide Agonists
Recent studies have explored nonpeptide agonists that mimic the effects of this compound. For example, Bztc has been shown to replicate the physiological effects of this compound on locust oviduct contractions, further confirming the peptide's role as a key modulator in muscle physiology .
Q & A
Basic Research Questions
Q. What are the primary physiological effects of Schistoflrfamide in insect models, and what standard assays are used to assess these effects?
this compound acts as a myoinhibitory peptide, inducing dose-dependent inhibition of cardiac contractility in insects like Baculum extradentatum. Standard assays include isolated heart preparations to measure contraction frequency and amplitude under controlled perfusion. Dose-response experiments with synthetic peptides are critical, using physiological saline solutions to maintain tissue viability .
Q. What methodologies are recommended for validating the presence of this compound in neural tissues?
Immunocytochemistry with antibodies targeting FMRFamide-like epitopes is widely used. Tissue sections should be fixed, permeabilized, and probed with validated antibodies. Co-localization with neural markers (e.g., synaptotagmin) and controls (e.g., peptide pre-absorption) are essential to confirm specificity .
Q. How can researchers determine the minimal active sequence required for this compound's bioactivity?
Systematic truncation analysis of the peptide is performed. For example, truncating this compound to HVFLRFamide retains inhibitory activity, while shorter analogs (e.g., VFLRFamide) may reverse effects. Functional assays (e.g., heart contraction tests) paired with molecular dynamics simulations can identify critical residues .
Advanced Research Questions
Q. How can contradictions in functional data between full-length this compound and its truncated analogs be resolved?
Contradictions may arise from receptor subtype specificity or partial agonism. Strategies include:
- Competitive binding assays to compare affinity of full-length vs. truncated peptides.
- Calcium imaging to assess intracellular signaling changes. Example: VFLRFamide exhibits excitatory effects in some preparations, suggesting context-dependent receptor interactions .
Q. What experimental considerations are critical when comparing this compound with non-peptide agonists like phenylethanolamine chloride?
- Control for receptor specificity using selective antagonists (e.g., flufenamic acid for chloride channels).
- Validate pharmacokinetic parameters (e.g., diffusion rates in tissue preparations).
- Use paired experimental designs to minimize inter-sample variability .
Q. What strategies optimize in vivo delivery of this compound for physiological studies?
- Microinjection into hemolymph or specific ganglia with calibrated syringes.
- Controlled-release matrices (e.g., agarose beads) for sustained peptide delivery.
- Monitor bioavailability via fluorescently tagged analogs and confocal microscopy .
Q. How can researchers address variability in this compound's effects across insect species or developmental stages?
- Perform comparative transcriptomics to identify receptor orthologs.
- Use developmental staging (e.g., molting phase synchronization) to standardize experiments.
- Cross-validate results with RNA interference targeting putative receptors .
Q. Methodological Frameworks
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
- Fit data to sigmoidal curves using nonlinear regression (e.g., Hill equation).
- Calculate EC₅₀/IC₅₀ values with confidence intervals.
- Account for baseline variability via mixed-effects models in longitudinal studies .
Q. How to design a robust negative control for this compound experiments?
- Use scrambled peptide sequences with identical amino acid composition.
- Include receptor knockout models (e.g., CRISPR-edited insects) to confirm target specificity.
- Validate controls with calcium-free saline to rule out nonspecific ion effects .
Q. Data Interpretation & Reporting
Q. How should researchers report conflicting results between immunoreactivity and functional assays?
- Clearly distinguish between peptide presence (immunolocalization) and bioactivity (functional assays).
- Discuss potential post-translational modifications or alternative signaling pathways.
- Use supplementary tables to compare spatial distribution vs. physiological outcomes .
Q. What ethical and reproducibility standards apply to this compound research involving live insects?
- Follow institutional guidelines for invertebrate welfare (e.g., minimizing sample size).
- Report environmental conditions (temperature, humidity) and anesthesia protocols.
- Share raw data and peptide synthesis protocols via open-access repositories .
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H86N16O14/c1-31(2)23-40(52(83)67-38(20-14-22-65-59(61)62)51(82)68-39(49(60)80)24-34-15-9-7-10-16-34)69-53(84)41(25-35-17-11-8-12-18-35)72-57(88)47(32(3)4)74-55(86)42(26-36-29-63-30-66-36)70-54(85)43(27-45(76)77)73-58(89)48(33(5)6)75-56(87)44(28-46(78)79)71-50(81)37-19-13-21-64-37/h7-12,15-18,29-33,37-44,47-48,64H,13-14,19-28H2,1-6H3,(H2,60,80)(H,63,66)(H,67,83)(H,68,82)(H,69,84)(H,70,85)(H,71,81)(H,72,88)(H,73,89)(H,74,86)(H,75,87)(H,76,77)(H,78,79)(H4,61,62,65)/t37-,38-,39-,40-,41-,42+,43-,44-,47-,48-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQCHKYVLFWFJG-AFJQEWLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H86N16O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1243.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121801-61-4 | |
Record name | Schistoflrfamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121801614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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